Superior GLUT1 Inhibitory Potency Compared to Co-Isolated Withanolides
In a head-to-head comparison of seven withanolides (compounds 1-7) isolated from the same source, Physagulide Y (compound 2) demonstrated the highest potency for inhibiting the glucose transporter GLUT1 [1]. The study explicitly identifies Physagulide Y as 'the most potent GLUT1 inhibitor' among the tested panel, which included six known withanolides (1, 3-7) [1].
| Evidence Dimension | Relative potency as a GLUT1 inhibitor |
|---|---|
| Target Compound Data | Identified as the most potent inhibitor |
| Comparator Or Baseline | Six known withanolides (compounds 1, 3-7) isolated from the same study |
| Quantified Difference | Qualitative ranking: Physagulide Y > all other withanolides tested |
| Conditions | GLUT1 inhibition assay as part of a target separation study using a cell membrane-biomimetic nanoplatform (CM@Fe3O4/MIL-101) |
Why This Matters
This direct, in-class comparison provides a clear rationale for selecting Physagulide Y over other withanolides when a potent GLUT1 inhibitor is required.
- [1] Zhang, J., Xu, X., Zhao, Y., Ren, C., Gu, M., Zhang, H., Wu, P., Wang, Y., Kong, L., & Han, C. (2024). Target Separation and Potential Anticancer Activity of Withanolide-Based Glucose Transporter Protein 1 Inhibitors from Physalis angulata var. villosa. Journal of Natural Products, 87(1), 2-13. View Source
